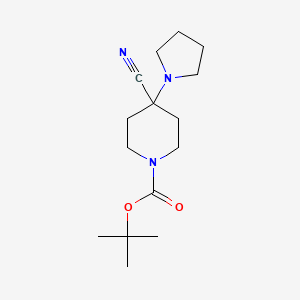

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate

Description

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protective group at the 1-position, a cyano group at the 4-position, and a pyrrolidin-1-yl substituent also at the 4-position. This structure renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring rigid, nitrogen-containing scaffolds. The Boc group enhances solubility and stability during synthetic processes, while the cyano and pyrrolidinyl moieties contribute to electronic and steric properties critical for molecular interactions .

Properties

IUPAC Name |

tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRYMXJQVHVJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Piperidine Core

The piperidine core can be synthesized via hydrogenation or reductive amination methods.

Reagents :

- Starting material: 4-cyanopyridine or similar pyridine derivatives.

- Catalyst: Palladium on carbon (Pd/C) for hydrogenation.

- Solvent: Ethanol or methanol.

- Hydrogenation under a pressure of 3–5 atm at room temperature.

- Reaction time: 6–12 hours.

Step 2: Functionalization with Cyano and Pyrrolidinyl Groups

The cyano group is introduced via nucleophilic substitution, while the pyrrolidinyl group is added through alkylation.

Reagents :

- Cyanide source: Sodium cyanide (NaCN) or potassium cyanide (KCN).

- Pyrrolidine as a nucleophile.

- Solvent: Dimethylformamide (DMF) or acetonitrile (CH₃CN).

- Temperature: 50–70°C.

- Reaction time: 8–10 hours under inert atmosphere (e.g., nitrogen).

Step 3: Protection with Tert-Butoxycarbonyl (BOC)

The final step involves protecting the amine group using tert-butoxycarbonyl chloride (BOC-Cl).

Reagents :

- BOC-Cl as the protecting agent.

- Base: Triethylamine (TEA) or sodium bicarbonate (NaHCO₃).

- Solvent: Dichloromethane (DCM).

- Temperature: 0–5°C initially, followed by room temperature.

- Reaction time: 2–4 hours.

Experimental Data Table

| Step | Reagents | Solvents | Conditions | Yield (%) |

|---|---|---|---|---|

| Formation of Piperidine | 4-Cyanopyridine, Pd/C | Ethanol | H₂, RT, 3–5 atm, 6–12 hrs | ~85 |

| Functionalization | NaCN, Pyrrolidine | DMF | 50–70°C, N₂, 8–10 hrs | ~75 |

| BOC Protection | BOC-Cl, TEA | DCM | 0–25°C, RT, 2–4 hrs | ~90 |

Analysis and Purification

After synthesis, the compound is purified using column chromatography with silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the eluent. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity.

Chemical Reactions Analysis

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyano group, converting it into a carboxylic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Scientific Research Applications

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules

Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand or inhibitor in biochemical assays, helping researchers understand protein-ligand interactions and enzyme activities.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., cyano): Enhance electrophilicity at the 4-position, facilitating nucleophilic substitutions or cyclization reactions . Aromatic vs. Boc Protection: Universal across analogs, this group prevents undesired reactions at the piperidine nitrogen during multi-step syntheses .

- Physicochemical Properties: Derivatives with aromatic substituents (e.g., phenyl, pyridinyl) exhibit higher molecular weights and lipophilicity, impacting solubility and bioavailability . The discontinued status of the target compound () may correlate with instability under acidic/basic conditions or challenges in purifying the pyrrolidinyl-cyano motif.

- Safety and Handling: Limited toxicity data are available for most analogs. For example, tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate lacks acute or chronic toxicity profiles, necessitating handling by trained professionals .

- Applications: Pharmaceutical Intermediates: These compounds are frequently employed in synthesizing kinase inhibitors (e.g., ), protease inhibitors, or GPCR modulators. Crystallography: Boc-protected analogs are amenable to X-ray crystallography for structure-activity relationship (SAR) studies, as noted in SHELX-refined structures .

Biological Activity

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 262.35 g/mol

- Functional Groups : It contains a tert-butyl group, a cyano group, and a pyrrolidine moiety attached to a piperidine backbone.

The stability and low solubility in water of this compound make it suitable for various chemical applications, particularly in organic synthesis and drug development.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

- Formation of the piperidine core.

- Introduction of the pyrrolidine and cyano groups.

- Final carboxylate formation through esterification.

Specific methodologies may vary based on the available reagents and desired yields.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine and pyrrolidine structures exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results against various strains of bacteria, including Mycobacterium tuberculosis.

For instance, some piperidinothiosemicarbazone derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5–4 μg/mL against resistant strains of M. tuberculosis. The selectivity of these compounds towards M. tuberculosis suggests potential for further exploration in treating tuberculosis .

Case Studies

- Tuberculostatic Activity : A comparative study highlighted that certain piperidinothiosemicarbazone derivatives exhibited tuberculostatic activity with MIC values significantly lower than standard treatments. This indicates that structural modifications in similar compounds could enhance biological activity against resistant strains .

- Selectivity Studies : Research findings suggest that compounds with similar structural characteristics to this compound can be selectively toxic to M. tuberculosis while showing minimal toxicity to human cells (IC50 > 50 μg/mL), which is crucial for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Contains a phenylamino group | Intermediate in fentanyl synthesis |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Features hydrazine functionality | Moderate antibacterial activity |

| Tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate | Morpholine ring instead of pyrrolidine | Potentially different pharmacological properties |

This table illustrates variations in functional groups while maintaining a core piperidine structure, highlighting the unique characteristics of this compound within this class of chemicals.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by functionalization. Key steps include:

- Cyano group introduction : Use of nitrile sources (e.g., KCN or TMSCN) under anhydrous conditions.

- Pyrrolidine substitution : Nucleophilic displacement reactions with pyrrolidine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) .

- Boc protection : tert-Butyloxycarbonyl (Boc) groups are introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Q. Optimization strategies :

Q. What analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the piperidine ring. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- Mass spectrometry (GC-MS/LC-MS) : Exact mass analysis (e.g., TOF-MS) validates molecular weight (e.g., theoretical vs. observed Δppm < 2) .

- FTIR : Cyano stretching vibrations (~2200 cm⁻¹) confirm functional group integrity .

Q. Resolving ambiguities :

Q. What safety protocols are essential during handling and storage?

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles. Respiratory protection (P95 masks) is advised for powder handling .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent Boc-group hydrolysis .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural determination, especially with twinned crystals or disorder?

- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality.

- Refinement : SHELXL (with TWIN/BASF commands) addresses twinning by hemihedral or pseudo-merohedral twinning .

- Disorder modeling : PART instructions in SHELXL refine disordered tert-butyl or pyrrolidine groups .

Q. Validation :

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- DFT calculations (Gaussian, ORCA) : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and Fukui indices.

- Solvent effects : Include PCM models (e.g., water or DMSO) to simulate reaction conditions .

Q. Case study :

- The cyano group’s electrophilicity makes it prone to nucleophilic attack (e.g., by amines), while the Boc group stabilizes intermediates via steric hindrance .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline phases?

- Graph-set analysis : Identify motifs like R₂²(8) (piperidine N–H⋯O=C interactions) or C(6) chains (C–H⋯N cyano contacts) .

- Packing analysis (Mercury/CrystalExplorer) : Visualize π-stacking or van der Waals interactions involving pyrrolidine/tert-butyl groups .

Q. Implications :

- Strong N–H⋯O bonds may stabilize polymorphs with higher melting points.

- Weak C–H⋯π interactions dictate solubility differences .

Q. What strategies mitigate discrepancies in spectroscopic vs. crystallographic data?

Q. Methodological Challenges

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

- Solubility testing : Use shake-flask method with HPLC quantification.

- LogP estimation : Experimental (octanol-water partitioning) vs. computational (XLogP3) values often diverge due to tert-butyl hydrophobicity .

- Co-solvent systems : DCM/MeOH (4:1) enhances solubility for reaction setups .

Q. What experimental designs validate the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.